(E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine
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Overview
Description
(E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine is a synthetic compound belonging to the xanthine family. Xanthines are known for their stimulant effects, primarily due to their ability to inhibit phosphodiesterase enzymes. This compound is characterized by its unique structure, which includes a hydroxystyryl group attached to the xanthine core. It has garnered interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine typically involves the condensation of 1,3-diethyl-7-methylxanthine with a suitable hydroxystyryl precursor. The reaction is often carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the styryl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine has been explored for various scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neuroprotection and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine involves its interaction with specific molecular targets. It is known to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP can modulate various signaling pathways, resulting in diverse biological effects. Additionally, the compound may interact with adenosine receptors, contributing to its stimulant properties .
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A xanthine derivative with vasodilatory properties.
Uniqueness
(E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine is unique due to the presence of the hydroxystyryl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other xanthine derivatives and contributes to its specific interactions with molecular targets .
Properties
IUPAC Name |
1,3-diethyl-8-[(E)-2-(4-hydroxyphenyl)ethenyl]-7-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-4-21-16-15(17(24)22(5-2)18(21)25)20(3)14(19-16)11-8-12-6-9-13(23)10-7-12/h6-11,23H,4-5H2,1-3H3/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQLNJCUEMABBR-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155272-05-2 |
Source
|
Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(4-hydroxyphenyl)ethenyl)-7-methyl-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155272052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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